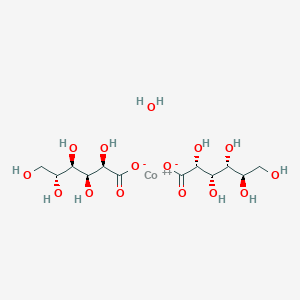
cobalt(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate is a coordination compound where cobalt is complexed with a pentahydroxyhexanoate ligand and water molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate typically involves the reaction of cobalt salts with pentahydroxyhexanoic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using cobalt chloride or cobalt sulfate as the cobalt source. The pentahydroxyhexanoic acid is added in stoichiometric amounts, and the reaction mixture is stirred at a specific temperature to ensure complete complexation. The product is then purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to a higher oxidation state.
Reduction: The cobalt center can be reduced to a lower oxidation state.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be carried out using different ligands like ammonia or ethylenediamine.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation may yield cobalt(3+) complexes, while reduction may produce cobalt(1+) complexes. Substitution reactions result in new cobalt complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Cobalt(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential role in enzyme mimetics and as a model for biological cobalt complexes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of cobalt-based materials and as a precursor for other cobalt compounds.
Wirkmechanismus
The mechanism of action of cobalt(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate involves the interaction of the cobalt center with various molecular targets. The pentahydroxyhexanoate ligand stabilizes the cobalt ion, allowing it to participate in redox reactions and coordinate with other molecules. The pathways involved may include electron transfer processes and coordination chemistry mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt Gluconate: Similar in structure but with gluconate as the ligand.
Cobalt Acetate: Contains acetate ligands instead of pentahydroxyhexanoate.
Cobalt Chloride: A simple cobalt salt without complex ligands.
Uniqueness
Cobalt(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate is unique due to the specific arrangement of the pentahydroxyhexanoate ligand, which provides distinct chemical properties and reactivity compared to other cobalt complexes
Eigenschaften
Molekularformel |
C12H24CoO15 |
|---|---|
Molekulargewicht |
467.24 g/mol |
IUPAC-Name |
cobalt(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate |
InChI |
InChI=1S/2C6H12O7.Co.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+,5-;;/m11../s1 |
InChI-Schlüssel |
VBEDXQBAQADZLA-XRDLMGPZSA-L |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[Co+2] |
Kanonische SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


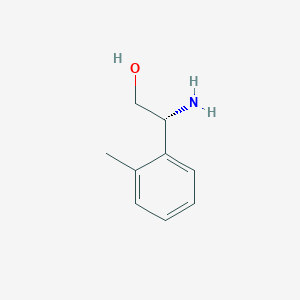
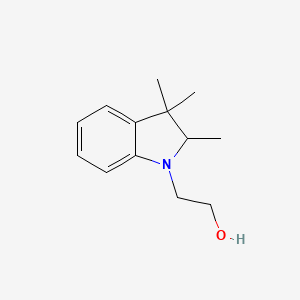
![2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B13121266.png)



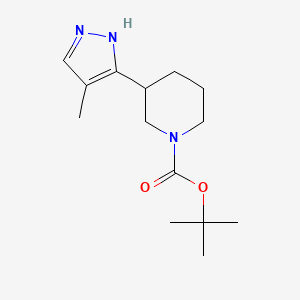

![4-Hydroxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13121289.png)
![3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol](/img/structure/B13121296.png)
![4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13121303.png)
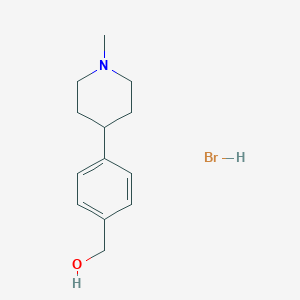
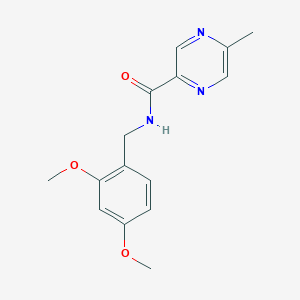
![tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride](/img/structure/B13121324.png)
